1,1'-Diborono-Ferrocene
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Overview
Description
1,1’-Diborono-Ferrocene is an organometallic compound with the chemical formula C10H12B2FeO4. It consists of a ferrocene core, where two cyclopentadienyl rings are bound to a central iron atom, and each cyclopentadienyl ring is substituted with a boronic acid group. This compound is known for its unique electronic and structural properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Diborono-Ferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with boronic acid derivatives under specific conditions. For instance, the reaction of ferrocene with boronic acid in the presence of a catalyst such as palladium can yield 1,1’-Diborono-Ferrocene .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1,1’-Diborono-Ferrocene typically involves large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Diborono-Ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to yield different ferrocene derivatives.
Substitution: The boronic acid groups can participate in substitution reactions, leading to the formation of various substituted ferrocenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides.
Major Products: The major products formed from these reactions include various substituted ferrocenes, which can have different functional groups attached to the cyclopentadienyl rings .
Scientific Research Applications
1,1’-Diborono-Ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organometallic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism by which 1,1’-Diborono-Ferrocene exerts its effects involves its ability to participate in redox reactions. The central iron atom can undergo oxidation and reduction, which can influence the compound’s reactivity and interactions with other molecules. The boronic acid groups can also interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,1’-Dibromoferrocene: Similar in structure but with bromine atoms instead of boronic acid groups.
1,1’-Diacetylferrocene: Contains acetyl groups instead of boronic acid groups.
1,1’-Diferrocenylboronic Acid: Another boronic acid derivative of ferrocene.
Uniqueness: Its ability to participate in both redox and substitution reactions makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H12B2FeO4 |
---|---|
Molecular Weight |
273.7 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) |
InChI |
InChI=1S/2C5H6BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H;/q2*-1;+2 |
InChI Key |
ATBRRGFTYNGFRJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C[CH-]1)(O)O.B(C1=CC=C[CH-]1)(O)O.[Fe+2] |
Origin of Product |
United States |
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